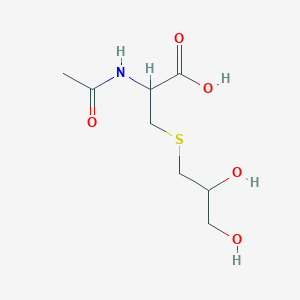

Dhpma

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO5S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid |

InChI |

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14) |

InChI Key |

XGJXKKRTZXBZEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSCC(CO)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

what are the chemical properties of DHPMA monomer

An In-depth Technical Guide on the Chemical Properties of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) Monomer

Introduction

N-(2,3-dihydroxypropyl)methacrylamide (this compound), also known as glycerol monomethacrylate, is a functional monomer of significant interest in the fields of polymer chemistry and biomedical materials.[1] Its structure is distinguished by a polymerizable methacrylate group and a hydrophilic diol (two hydroxyl groups) moiety. This unique combination of features imparts valuable properties, such as high hydrophilicity, biocompatibility, and the capacity for further chemical modification.[2][3]

Polymers derived from this compound, known as poly(this compound), are recognized for their water solubility, non-toxic nature, and potential for creating materials with "stealth" properties in biological systems, making them a promising alternative to poly(ethylene glycol) (PEG).[1] Consequently, this compound is extensively utilized in the development of advanced materials for drug delivery systems, tissue engineering scaffolds, chromatography, and hydrogels for applications like contact lenses.[1][2] This guide provides a comprehensive overview of the core chemical properties of the this compound monomer, detailing its synthesis, reactivity, and analytical characterization for researchers, scientists, and professionals in drug development.

General and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in polymerization processes.

| Property | Value | Reference |

| IUPAC Name | 2,3-dihydroxypropyl 2-methylprop-2-enoate | - |

| Synonyms | Dihydroxypropyl methacrylate, Glycerol monomethacrylate | [1][2] |

| Molecular Formula | C₇H₁₂O₄ | - |

| Molecular Weight | 160.17 g/mol | - |

| CAS Number | 5919-74-4 | - |

| Appearance | Colorless, viscous liquid | [4] |

| Density | 1.161 g/cm³ | [5] |

| Boiling Point | 140°C at 0.6 mm Hg | [5] |

| Flash Point | 127.3 °C | [5] |

| Water Solubility | 100 g/L at 25°C | [5] |

| pKa | 13.09 ± 0.20 (Predicted) | [5] |

| Refractive Index | 1.475 | [5] |

| Storage Temperature | 2-8°C, protected from light | [5] |

Structure and Isomerism

This compound is an isomer of glycerol monomethacrylate. The esterification of glycerol with methacrylic acid can occur at either the primary or secondary hydroxyl position, leading to two main isomers:

-

2,3-Dihydroxypropyl Methacrylate (this compound): The primary and most common isomer, where the methacrylate group is attached to one of the primary hydroxyl groups of the glycerol backbone.[3]

-

1,3-Dihydroxypropyl Methacrylate: The secondary isomer, where the methacrylate group is attached to the secondary hydroxyl group.[3]

Commercial this compound often contains a small percentage of the 1,3-isomer.[1][3] The presence and concentration of this isomer are critical as it can significantly influence the polymerization kinetics and the reactivity ratios of the monomer in copolymerization reactions.[1][3] For instance, the reactivity ratio of this compound in copolymerization with N-isopropylacrylamide (NIPAm) was found to be higher (3.09) when a purer form of the monomer was used compared to a previously reported value (2.55) where the monomer contained a higher percentage of the 1,3-isomer.[1][3]

Synthesis and Purification

High-purity this compound is crucial for achieving controlled polymerization and reproducible material properties. The most common synthesis and purification workflow involves the hydrolysis of a precursor followed by vacuum distillation.

Experimental Protocol: Synthesis via Hydrolysis of Glycidyl Methacrylate (GMA)

-

Reaction Setup: Glycidyl methacrylate (GMA) is reacted with water. A typical procedure involves heating the mixture under controlled conditions.

-

Conditions: The reaction is often conducted at 80°C for approximately 12 hours.[2] Acidified aqueous solutions (e.g., pH 1) at lower temperatures (40°C) have also been shown to be effective, achieving over 90% monomer conversion.[2]

-

Mechanism: The reaction proceeds via the ring-opening of the epoxide group in GMA by water, yielding the 2,3-dihydroxypropyl functionality.

-

Yield: This method can achieve high yields, often around 96%.[2]

Experimental Protocol: Purification by Vacuum Distillation

-

Objective: To remove unreacted starting materials, byproducts, and the 1,3-dihydroxypropyl methacrylate isomer from the crude this compound product.[3]

-

Apparatus: A standard vacuum distillation setup is used, including a distillation flask, a condenser, a receiving flask, and a vacuum pump.

-

Procedure:

-

The crude this compound is placed in the distillation flask.

-

The system is evacuated to reduce the pressure.

-

The flask is heated gently. The reduced pressure allows for distillation at a lower temperature than the atmospheric boiling point, which is critical for minimizing thermal degradation and preventing premature polymerization of the monomer.[3]

-

The purified this compound fraction is collected in the receiving flask. Before distillation, the monomer is typically vacuum-distilled to ensure high purity.[1]

-

Chemical Reactivity and Polymerization

The chemical behavior of this compound is governed by its two primary functional groups: the methacrylate group and the vicinal diol.

-

Methacrylate Group: This group enables this compound to undergo polymerization, most commonly through free radical mechanisms, to form high molecular weight polymers.[2][3]

-

Hydroxyl Groups: The two hydroxyl groups confer high water solubility and provide sites for post-polymerization modification.[2] They also play a role in polymerization kinetics through hydrogen bonding, especially in protic solvents.[2]

Free Radical Polymerization

This is the most common method for polymerizing this compound. The process involves an initiator that generates free radicals, which then propagate by reacting with monomer units.

-

Materials: this compound monomer, a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a suitable solvent (e.g., water-dioxane mixtures, dimethyl sulfoxide).[2][3]

-

Procedure:

-

The this compound monomer and initiator are dissolved in the chosen solvent in a reaction vessel.

-

The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent inhibition by oxygen.

-

The reaction is initiated by either thermal decomposition of the initiator (heating) or photochemical decomposition (UV light exposure).[3]

-

The polymerization proceeds, forming poly(this compound). The reaction can be monitored for monomer conversion using techniques like UV or NMR spectroscopy.[3]

-

-

Key Findings: The polymerization of this compound can proceed to high conversions, often without the gel effect observed in other methacrylate polymerizations, particularly at lower monomer concentrations.[3]

Reactivity in Copolymerization

This compound is often copolymerized with other monomers to tailor the final properties of the polymer. A key parameter in this process is the monomer reactivity ratio (r), which describes the preference of a propagating chain to react with its own type of monomer versus the other comonomer.

| Comonomer System | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Notes | Reference |

| This compound (1) / NIPAm (2) | 3.09 | 0.11 | Based on purified this compound. Indicates this compound prefers homopolymerization, while NIPAm prefers copolymerization. | [1][6] |

| This compound (1) / NIPAm (2) | 2.55 | 0.11 | Based on this compound containing 22 mol% of the 1,3-isomer, showing the effect of impurity. | [1] |

Analytical Characterization

Ensuring the purity and confirming the chemical structure of the this compound monomer is essential before its use in polymerization. A combination of analytical techniques is employed for this purpose.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Sample Preparation: A small amount of the this compound monomer is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is acquired. The chemical shifts (δ) and integrals of the peaks are analyzed to confirm the structure and quantify impurities.[3] The conversion of monomers during polymerization can also be monitored by tracking the disappearance of the characteristic vinyl proton peaks.[1]

-

Data Interpretation: Key signals for this compound are identified. The presence of peaks corresponding to the 1,3-isomer or other impurities can be quantified.[1][3]

-

| Proton Assignment | Chemical Shift (δ, ppm) |

| Methacrylate Vinyl Protons (CH₂=) | 5.7 – 6.1 |

| Methacrylate Methyl Protons (-CH₃) | ~1.85 |

| Hydroxyl Protons (-OH) | ~4.7 |

| Methylene and Methine Protons of Diol | 3.0 – 3.8 |

(Note: Exact chemical shifts can vary depending on the solvent and instrument.)

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate and quantify the this compound monomer from residual starting materials, byproducts, and isomers.[3]

-

Method: A suitable HPLC system with a C18 column is typically used. The mobile phase composition (e.g., a mixture of acetonitrile and water) is optimized to achieve good separation.

-

Detection: A UV detector is commonly used for detection, as the methacrylate group has a UV chromophore.

-

Quantification: The concentration of this compound and impurities is determined by comparing the peak areas to those of known standards.

-

Thermal Stability and Degradation

The thermal stability of polymers derived from this compound is an important consideration for their processing and application. Thermal degradation studies of poly(methacrylates) show that the primary degradation mechanism is often depolymerization, which reverses the polymerization process and yields the original monomer.[7] For poly(2-hydroxypropyl methacrylate), a related polymer, major degradation products identified include the monomer itself, along with smaller molecules like 2-propanal, methacrylic acid, and 1,2-propandiol, indicating complex side-chain and main-chain scission reactions at elevated temperatures.[8] The degradation pattern can be influenced by factors such as the polymer's molecular weight and the presence of additives.[7][9]

Conclusion

N-(2,3-dihydroxypropyl)methacrylamide (this compound) is a highly versatile hydrophilic monomer with a well-defined set of chemical properties. Its dual functionality, comprising a polymerizable methacrylate group and a diol moiety, allows for the synthesis of advanced, biocompatible polymers. A thorough understanding of its synthesis from glycidyl methacrylate, the importance of purification to remove its 1,3-isomer, its reactivity in polymerization, and the analytical methods for its characterization is paramount for researchers. This knowledge enables the precise design and reproducible synthesis of this compound-based materials for cutting-edge applications in drug delivery, regenerative medicine, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound [smolecule.com]

- 3. 2,3-Dihydroxypropyl methacrylate | 5919-74-4 | Benchchem [benchchem.com]

- 4. 2-Hydroxypropyl Methacrylate: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 5. Cas 5919-74-4,2,3-DIHYDROXYPROPYL METHACRYLATE | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. polychemistry.com [polychemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. epublications.marquette.edu [epublications.marquette.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dihydroxypropyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-dihydroxypropyl methacrylate (DHPMA), a versatile monomer with significant applications in the biomedical field, particularly in the development of drug delivery systems, hydrogels, and biocompatible coatings.[1] This document offers detailed experimental protocols, a summary of key quantitative data, and a visual representation of the synthetic workflow.

Introduction

2,3-Dihydroxypropyl methacrylate (this compound), also known as glyceryl monomethacrylate, is a bifunctional monomer featuring a polymerizable methacrylate group and a hydrophilic diol functionality.[1] This unique structure imparts both reactivity for polymerization and hydrophilicity, making it a valuable building block for a wide range of polymeric materials.[1] Its ability to form hydrogels with high water content and its inherent biocompatibility have led to its use in applications such as contact lenses, wound dressings, and controlled drug release systems.[1]

Synthesis of 2,3-Dihydroxypropyl Methacrylate

The most common and efficient method for the synthesis of this compound is the acid-catalyzed ring-opening hydrolysis of glycidyl methacrylate (GMA).[1] This method is often preferred due to its high yields and the avoidance of complex separation procedures.[1]

Synthesis Workflow

The overall process for the synthesis and purification of this compound can be visualized as follows:

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Glycidyl Methacrylate

This protocol describes the synthesis of this compound from GMA using an acid catalyst.

Materials:

-

Glycidyl methacrylate (GMA)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidyl methacrylate in deionized water.

-

Slowly add a catalytic amount of hydrochloric acid to the solution while stirring.

-

Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain it for a set duration (e.g., 3 hours) to ensure complete hydrolysis of the epoxide ring.[2]

-

After cooling the reaction mixture to room temperature, neutralize the acid catalyst by the gradual addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous solution multiple times with ethyl acetate to separate the this compound.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

For high purity, the crude product should be purified by vacuum distillation. Add a polymerization inhibitor before distillation to prevent polymerization at elevated temperatures.

Purification

High-purity this compound is crucial for controlled polymerization studies and the synthesis of well-defined polymers.[1] The primary method for purifying this compound is vacuum distillation.

Experimental Protocol: Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

-

Cold trap

Procedure:

-

Assemble the short-path distillation apparatus and ensure all connections are airtight.

-

Place the crude this compound containing a polymerization inhibitor in the distillation flask.

-

Begin stirring and gradually heat the flask using the heating mantle.

-

Slowly reduce the pressure using the vacuum pump.

-

Collect the fraction that distills at the appropriate temperature and pressure for this compound.

-

Store the purified this compound at a low temperature (2-8°C) in the dark and under an inert atmosphere to prevent polymerization.

Characterization of 2,3-Dihydroxypropyl Methacrylate

A thorough characterization of the synthesized this compound is essential to confirm its chemical structure and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 140 °C at 0.6 mmHg |

| Density | 1.161 g/cm³ |

| Water Solubility | 100 g/L at 25 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.1 | s | 1H | Vinyl proton (=CH₂) |

| ~5.6 | s | 1H | Vinyl proton (=CH₂) |

| ~4.2 | dd | 1H | Methylene protons (-O-CH₂-) |

| ~4.0 | dd | 1H | Methylene protons (-O-CH₂-) |

| ~3.9 | m | 1H | Methine proton (-CH(OH)-) |

| ~3.6 | d | 2H | Methylene protons (-CH₂OH) |

| ~3.5 | br s | 2H | Hydroxyl protons (-OH) |

| ~1.9 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum helps in identifying the different carbon environments in the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | Carbonyl carbon (C=O) |

| ~136.0 | Quaternary vinyl carbon (=C(CH₃)-) |

| ~126.5 | Methylene vinyl carbon (=CH₂) |

| ~70.5 | Methine carbon (-CH(OH)-) |

| ~66.5 | Methylene carbon (-O-CH₂-) |

| ~63.5 | Methylene carbon (-CH₂OH) |

| ~18.0 | Methyl carbon (-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl (-OH) |

| ~2950 | C-H stretching (sp³) | Alkyl (CH₃, CH₂, CH) |

| ~1720 | C=O stretching | Ester carbonyl |

| ~1640 | C=C stretching | Alkene |

| ~1160 | C-O stretching | Ester |

Applications in Drug Development and Research

The unique properties of this compound make it a highly valuable monomer in the field of drug development and biomedical research.

-

Drug Delivery: this compound-based hydrogels can be designed for the controlled and sustained release of therapeutic agents.[1]

-

Tissue Engineering: These polymers can be fabricated into scaffolds that provide a supportive environment for cell growth and tissue regeneration.

-

Biocompatible Coatings: this compound can be used to modify the surfaces of medical devices to improve their biocompatibility and reduce protein adhesion.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2,3-dihydroxypropyl methacrylate. The acid-catalyzed hydrolysis of glycidyl methacrylate offers a reliable and high-yielding route to this important monomer. Comprehensive characterization using NMR and FTIR spectroscopy is crucial to ensure the purity and structural integrity of the synthesized this compound, which is a prerequisite for its successful application in the development of advanced biomaterials and drug delivery systems.

References

In-Depth Technical Guide to 2,3-Dihydroxypropyl Methacrylate (DHPMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2,3-Dihydroxypropyl Methacrylate (DHPMA) monomer, a versatile building block for hydrophilic polymers with significant potential in biomedical and drug delivery applications. This document details its fundamental properties, synthesis, polymerization, and characterization, along with essential biocompatibility assessment protocols.

Core Properties of this compound Monomer

2,3-Dihydroxypropyl methacrylate, also known as glycerol monomethacrylate, is a functional monomer possessing both a polymerizable methacrylate group and two hydrophilic hydroxyl groups. This dual functionality makes it an ideal candidate for the synthesis of highly hydrophilic and biocompatible polymers.

| Property | Value | Reference |

| CAS Number | 5919-74-4 | [1][2] |

| Molecular Formula | C7H12O4 | [1] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Appearance | Colorless liquid/oil | [1] |

| Boiling Point | 140 °C at 0.6 mmHg | [1] |

Synthesis of this compound Monomer

The synthesis of this compound typically involves the hydrolysis of the epoxide ring of Glycidyl Methacrylate (GMA). While a specific detailed protocol for this compound synthesis was not found in the immediate search, a general and widely accepted method is the acid- or base-catalyzed hydrolysis of GMA. The following is a representative experimental protocol based on the synthesis of similar hydroxyalkyl methacrylates.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Glycidyl Methacrylate

Materials:

-

Glycidyl Methacrylate (GMA)

-

Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) as a catalyst

-

Deionized water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Glycidyl Methacrylate in deionized water.

-

Slowly add a catalytic amount of either sulfuric acid (for acid-catalyzed hydrolysis) or sodium hydroxide (for base-catalyzed hydrolysis) to the solution while stirring.

-

Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst. If an acid catalyst was used, neutralize it with a base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize it with an acid (e.g., dilute hydrochloric acid).

-

Extract the aqueous solution multiple times with an organic solvent like diethyl ether to isolate the this compound monomer.

-

Combine the organic extracts and wash them with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Add a small amount of an inhibitor (e.g., MEHQ) to prevent spontaneous polymerization.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound monomer.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Figure 1: General workflow for the synthesis of this compound monomer.

Polymerization of this compound

Poly(this compound) can be synthesized through various polymerization techniques, with free-radical polymerization being a common and straightforward method. The resulting polymer is a hydrophilic hydrogel.

Experimental Protocol: Free-Radical Homopolymerization of this compound

This protocol is adapted from a procedure for the copolymerization of this compound.[1][2]

Materials:

-

2,3-Dihydroxypropyl Methacrylate (this compound) monomer, purified

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Dimethyl sulfoxide (DMSO) or another suitable solvent

-

Nitrogen gas for purging

-

Methanol or another non-solvent for precipitation

Procedure:

-

In a Schlenk flask, dissolve the desired amount of this compound monomer and AIBN (e.g., 0.5 mol% relative to the monomer) in DMSO.

-

Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Seal the flask and immerse it in a preheated oil bath at a specific temperature (e.g., 70 °C) with continuous magnetic stirring.

-

Allow the polymerization to proceed for a predetermined time to achieve the desired conversion.

-

To quench the reaction, expose the flask to air and cool it down.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the purified poly(this compound) in a vacuum oven at a moderate temperature until a constant weight is achieved.

Figure 2: General workflow for the free-radical polymerization of this compound.

Characterization of Poly(this compound)

A thorough characterization of the synthesized poly(this compound) is crucial to understand its properties and suitability for specific applications.

| Characterization Technique | Parameter Measured |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and composition of the polymer. |

| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). |

| Rheometry | Viscoelastic properties (storage modulus G', loss modulus G''), gelation time. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |

| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile. |

Experimental Protocol: Rheological Characterization of Poly(this compound) Hydrogels

This is a general protocol for characterizing the mechanical properties of hydrogels using a rheometer.[3][4][5]

Equipment:

-

Rheometer with a parallel plate or cone-plate geometry

-

Peltier plate for temperature control

Procedure:

-

Sample Preparation: Prepare poly(this compound) hydrogel samples of a defined geometry (e.g., cylindrical discs).

-

Time Sweep: To determine the gelation time, place the pre-polymer solution on the rheometer plate and monitor the storage modulus (G') and loss modulus (G'') over time at a constant strain and frequency. The gel point is typically identified as the crossover point where G' > G''.

-

Strain Sweep: To identify the linear viscoelastic (LVE) region, apply an increasing strain at a constant frequency and temperature. The LVE region is the range of strain where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this region.

-

Frequency Sweep: To determine the equilibrium modulus, perform a frequency sweep at a constant strain within the LVE region. This provides information about the hydrogel's structure and crosslink density.

-

Data Analysis: From the frequency sweep, the equilibrium modulus can be determined from the plateau of the storage modulus at low frequencies.

Figure 3: Logical workflow for rheological characterization of hydrogels.

Biocompatibility Assessment

For applications in drug development and medical devices, a thorough evaluation of the biocompatibility of poly(this compound) is mandatory. Key in vitro tests include cytotoxicity and hemocompatibility assessments.

Experimental Protocol: In Vitro Cytotoxicity - MTT Assay

This protocol is a standard method for assessing cell viability.[6]

Materials:

-

Poly(this compound) hydrogel extracts or direct contact samples

-

Cell line (e.g., NIH 3T3 fibroblasts)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO) or isopropanol with HCl

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.

-

Sample Exposure: Replace the culture medium with fresh medium containing different concentrations of the poly(this compound) hydrogel extract or place the hydrogel samples in direct contact with the cell monolayer. Include a negative control (medium only) and a positive control (a cytotoxic substance).

-

Incubation: Incubate the cells with the samples for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add fresh medium containing MTT solution to each well. Incubate for a few hours (e.g., 4 hours) to allow viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Experimental Protocol: Hemocompatibility - Hemolysis Assay

This protocol assesses the extent to which the material damages red blood cells.[7][8][9][10][11]

Materials:

-

Poly(this compound) hydrogel samples

-

Fresh whole blood from a healthy donor (with anticoagulant)

-

Phosphate-buffered saline (PBS)

-

Deionized water (positive control for 100% hemolysis)

-

Centrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Red Blood Cell (RBC) Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the RBCs multiple times with PBS. Resuspend the RBCs in PBS to a specific concentration.

-

Sample Incubation: Place the poly(this compound) hydrogel samples in centrifuge tubes. Add the RBC suspension to the tubes.

-

Controls: Prepare a negative control (RBCs in PBS only) and a positive control (RBCs in deionized water).

-

Incubation: Incubate all tubes at 37 °C for a specified time (e.g., 1-2 hours) with gentle agitation.

-

Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.

-

Supernatant Analysis: Carefully collect the supernatant from each tube and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

A hemolysis percentage below 5% is generally considered non-hemolytic and acceptable for blood-contacting materials.[8]

This technical guide provides a foundational understanding of the this compound monomer and its polymer. For specific applications, further optimization of synthesis, polymerization, and characterization protocols may be necessary. It is crucial to conduct all experiments in a controlled laboratory setting, adhering to all relevant safety guidelines.

References

- 1. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Antibacterial and Hemocompatible pH-Responsive Hydrogel for Skin Wound Healing Application: In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) is a hydrophilic monomer of significant interest in the development of biocompatible polymers for drug delivery systems, hydrogels, and other biomedical applications. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, polymerization, and formulation. This technical guide provides a summary of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents a typical workflow for its synthesis and purification. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this guide combines available quantitative values with qualitative observations to provide a practical overview for laboratory applications.

Solubility of this compound

The solubility of this compound is dictated by its molecular structure, which features a hydrophilic diol group and a methacrylamide moiety. This combination allows for hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic polar solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Type | Solubility | Notes |

| Water | Protic | 100 g/L at 25°C[1] | This compound is highly soluble in water due to the presence of two hydroxyl groups and an amide group, which readily form hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Soluble | This compound is frequently dissolved in DMSO for polymerization reactions, indicating good solubility.[2] For the similar compound N-(2-hydroxypropyl)methacrylamide (HPMA), the solubility in DMSO is reported as 100 mg/mL. |

| Ethanol | Protic | Soluble | As a polar protic solvent, ethanol is expected to be a good solvent for this compound. The related compound methacrylamide is soluble in ethanol. |

| Methanol | Protic | Soluble | Similar to ethanol, methanol is a polar protic solvent and is expected to readily dissolve this compound. The related compound methacrylamide is soluble in methanol. |

| Acetone | Aprotic Polar | Soluble | The related compound methacrylamide is soluble in acetone. |

| Chloroform | Nonpolar | Sparingly Soluble to Insoluble | As a nonpolar solvent, chloroform is not expected to be a good solvent for the highly polar this compound. |

| Toluene | Nonpolar | Sparingly Soluble to Insoluble | Toluene is a nonpolar aromatic solvent and is unlikely to dissolve significant amounts of this compound. |

| Hexane | Nonpolar | Insoluble | Hexane is a nonpolar aliphatic solvent and is not a suitable solvent for this compound. |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation method.

Materials

-

N-(2,3-dihydroxypropyl)methacrylamide (this compound), purified

-

Selected organic solvent, analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Vials with sealed caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to rest at the constant temperature for a period (e.g., 2 hours) to allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary to achieve clear separation.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Dilution: Dilute the extracted sample gravimetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of this compound in the solvent in g/L or mol/L based on the measured concentration and the dilution factor.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the aminolysis of glycidyl methacrylate. The subsequent purification is crucial to remove unreacted starting materials and byproducts.

Conclusion

While there is a clear indication of the qualitative solubility of N-(2,3-dihydroxypropyl)methacrylamide in polar organic solvents, there is a significant lack of comprehensive quantitative data in the scientific literature. This guide provides the currently available information and a framework for researchers to determine the solubility of this compound in their specific solvent systems. The provided synthesis and purification workflow offers a visual representation of the key steps in obtaining high-purity this compound for research and development. Further studies are warranted to establish a complete quantitative solubility profile of this important monomer.

References

An In-depth Technical Guide to the Radical Polymerization of N-(2-hydroxypropyl) methacrylamide (DHPMA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of conventional free radical polymerization of N-(2-hydroxypropyl) methacrylamide (HPMA), a cornerstone polymer in the field of drug delivery. The document details the fundamental kinetics, experimental protocols, and the influence of key reaction parameters on the final polymer properties, tailored for an audience with a strong scientific background.

The Core Mechanism of DHPMA Radical Polymerization

The free radical polymerization of HPMA, like other vinyl monomers, proceeds via a chain reaction mechanism that can be broken down into three fundamental stages: initiation, propagation, and termination.

Initiation

The process begins with the generation of free radicals from an initiator molecule. Thermally labile initiators, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), are commonly used. Upon heating, these molecules decompose to form primary radicals. These highly reactive species then attack the carbon-carbon double bond of an HPMA monomer, creating a new monomer radical and initiating the polymer chain.

Propagation

The newly formed monomer radical is also highly reactive and will proceed to react with another HPMA monomer. This process repeats, rapidly adding monomer units to the growing polymer chain. The propagation step is the primary chain-building phase of the polymerization.

Termination

The growth of a polymer chain is terminated when its radical activity is neutralized. This can occur through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer chains react with each other, forming a single, longer "dead" polymer chain (a chain that is no longer reactive).

-

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two "dead" polymer chains, one with a saturated end group and the other with an unsaturated end group.

The termination mechanism can significantly impact the final molecular weight of the polymer.

Visualizing the Polymerization Pathway

The following diagram illustrates the key steps in the free radical polymerization of HPMA.

Caption: The mechanism of free radical polymerization of HPMA, showing initiation, propagation, and termination steps.

Quantitative Data: Influence of Reaction Parameters

The molecular weight and polydispersity index (PDI) of the resulting poly(HPMA) are critically dependent on the reaction conditions. The following table summarizes the general effects of key parameters and provides illustrative data. In conventional free radical polymerization, PDI values are typically high, often ranging from 1.5 to 2.0 or more.

| Parameter | General Effect on Molecular Weight (Mw or Mn) | General Effect on Polymerization Rate (Rp) | Illustrative Example Data |

| Initiator Concentration | Inverse relationship: Higher concentration leads to lower molecular weight. | Direct relationship: Higher concentration leads to a faster rate. | For a given monomer concentration, increasing the initiator concentration leads to the formation of more polymer chains, each with a shorter length.[1][2] |

| Monomer Concentration | Direct relationship: Higher concentration generally leads to higher molecular weight. | Direct relationship: Higher concentration leads to a faster rate. | Higher monomer concentration increases the probability of propagation relative to termination, resulting in longer polymer chains. |

| Temperature | Inverse relationship: Higher temperature generally leads to lower molecular weight. | Direct relationship: Higher temperature leads to a faster rate. | Increased temperature accelerates both initiation and termination rates. The increased number of initiated chains often leads to shorter overall chain lengths. |

Detailed Experimental Protocols

Synthesis of HPMA Monomer

A detailed protocol for the synthesis of the HPMA monomer is as follows:

-

Dissolve 1-amino-2-propanol in acetonitrile in a flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

-

Add distilled methacryloyl chloride dropwise to the cooled solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir for a specified period.

-

Remove the precipitated 2-hydroxypropylammonium chloride by filtration.

-

Isolate the HPMA monomer by precipitation from the acetonitrile solution, followed by recrystallization from a suitable solvent mixture (e.g., methanol-ether).

-

Dry the crystalline monomer under vacuum and store at a low temperature (-15°C) until use.[2]

Conventional Free Radical Polymerization of HPMA

The following protocol is a representative example for the synthesis of poly(HPMA) via conventional free radical polymerization.

Materials:

-

N-(2-hydroxypropyl) methacrylamide (HPMA), recrystallized

-

Azobisisobutyronitrile (AIBN), recrystallized from a suitable solvent (e.g., methanol)

-

Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or water)

-

Nitrogen or Argon gas for inerting the reaction

-

Precipitation solvent (e.g., diethyl ether or acetone)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of HPMA monomer in the anhydrous solvent.

-

Add the calculated amount of AIBN initiator to the monomer solution. The molar ratio of monomer to initiator will be a key determinant of the final molecular weight.

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. This is crucial as oxygen can inhibit radical polymerization.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).

-

Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction time will influence the monomer conversion and final polymer properties.

-

To quench the reaction, cool the flask in an ice bath and expose the solution to air.

-

Isolate the polymer by precipitating the viscous reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or acetone) with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator residues.

-

Dry the purified poly(HPMA) under vacuum to a constant weight.

Characterization of Poly(HPMA)

The resulting polymer should be characterized to determine its molecular weight and polydispersity.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Used to confirm the polymer structure and can also be used to determine the monomer conversion by comparing the integrals of the vinyl proton peaks of the monomer with the polymer backbone peaks.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for the synthesis and characterization of poly(HPMA).

Caption: A typical experimental workflow for the synthesis, purification, and characterization of poly(HPMA).

References

The Ascendant Trajectory of DHPMA Derivatives in Advanced Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of polymer-based drug delivery systems is perpetually evolving, driven by the demand for enhanced therapeutic efficacy and reduced systemic toxicity. Among the vanguard of promising candidates, N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) derivatives are emerging as a versatile and highly biocompatible platform for the next generation of nanomedicines. Building on the well-established foundation of its close analogue, N-(2-hydroxypropyl)methacrylamide (HPMA), this compound offers unique advantages, including increased hydrophilicity and additional functional groups for sophisticated molecular engineering. This technical guide provides an in-depth exploration of the biological activity of this compound derivatives, leveraging comparative data from the extensive body of research on HPMA copolymers to illuminate the path forward for these promising macromolecules. Herein, we detail the synthesis, in vitro and in vivo performance, and mechanisms of action, presenting a comprehensive resource for researchers and developers in the field.

Introduction to this compound Copolymers

This compound is a hydrophilic monomer that, when polymerized, forms a water-soluble, biocompatible, and non-immunogenic backbone suitable for drug conjugation. The presence of two hydroxyl groups in its side chain, in contrast to the single hydroxyl group of HPMA, enhances its water solubility and provides more sites for potential modification and drug attachment. Copolymers of this compound are designed to be stable in the bloodstream, allowing for prolonged circulation and passive accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The true therapeutic potential is unlocked by the incorporation of specifically designed linkers between the polymer and the drug, which are engineered to be cleaved in the unique microenvironment of the target tissue, such as the low pH of endosomes or the presence of specific enzymes, ensuring a targeted release of the active pharmaceutical ingredient.

Synthesis and Characterization

The synthesis of this compound-based copolymers is most effectively achieved through controlled radical polymerization techniques, with Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being a preferred method. RAFT polymerization allows for precise control over the molecular weight and dispersity of the polymers, which are critical parameters influencing their in vivo behavior.

Experimental Protocol: Synthesis of this compound-based Copolymers via RAFT Polymerization

This protocol outlines the general steps for synthesizing a this compound-based copolymer with a drug-conjugated monomer.

Materials:

-

N-(2,3-dihydroxypropyl)methacrylamide (this compound)

-

Drug-methacrylamide monomer (e.g., a doxorubicin-peptide-methacrylamide)

-

Chain transfer agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)

-

Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of water and ethanol)

-

Nitrogen or Argon gas

-

Precipitation solvent (e.g., diethyl ether)

Procedure:

-

Monomer and Reagent Preparation: The this compound monomer, the drug-conjugated monomer, the CTA, and the initiator are dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer. The molar ratios of these components are carefully calculated to achieve the desired molecular weight and drug loading.

-

Degassing: The reaction mixture is purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization process.

-

Polymerization: The reaction flask is immersed in a preheated oil bath at a specific temperature (typically 60-80 °C) to initiate the polymerization. The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated by adding the reaction mixture dropwise to a cold non-solvent (e.g., diethyl ether).

-

Purification: The precipitated polymer is collected by filtration or centrifugation, redissolved in a suitable solvent, and re-precipitated to remove unreacted monomers and other impurities. This process is repeated several times.

-

Drying: The purified polymer is dried under vacuum to a constant weight.

-

Characterization: The final copolymer is characterized by techniques such as ¹H NMR for composition analysis and Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity.

In Vitro Biological Activity

The in vitro biological activity of this compound derivatives is a critical determinant of their therapeutic potential. Key parameters evaluated include cytotoxicity, cellular uptake, and the mechanism of drug release. As direct and extensive data for this compound derivatives are still emerging, we present data from well-characterized HPMA-doxorubicin (DOX) conjugates as a comparative benchmark.

Cytotoxicity

The cytotoxicity of polymer-drug conjugates is typically lower than that of the free drug in vitro.[1] This is because the drug is covalently bound to the polymer and must be released to exert its cytotoxic effect. The rate of drug release is dependent on the nature of the linker. For instance, HPMA-DOX conjugates with a hydrolytically degradable hydrazone linker (HYD) show significantly higher cytotoxicity than those with a proteolytically degradable GFLG linker (PK1), as the former releases the drug more rapidly in the acidic environment of lysosomes.[2][3]

| Conjugate | Linker Type | Target Cell Line | IC50 (µM)[2] |

| Free Doxorubicin | - | 38C13 B-cell lymphoma | ~0.014 |

| HPMA-GFLG-DOX (PK1) | Proteolytically Cleavable | 38C13 B-cell lymphoma | 12.6 |

| HPMA-HYD-DOX | Hydrolytically Cleavable (pH-sensitive) | 38C13 B-cell lymphoma | ~0.052 |

| α-CD71 targeted HPMA-GFLG-DOX | Proteolytically Cleavable | 38C13 B-cell lymphoma | 0.358 |

Cellular Uptake and Intracellular Drug Release

The cellular uptake of this compound-based copolymers is expected to occur primarily through endocytosis.[4] The physicochemical properties of the copolymer, such as molecular weight, charge, and the presence of targeting ligands, will influence the specific endocytic pathway and the efficiency of internalization.[5] Once inside the cell, the polymer conjugate is trafficked to endosomes and then lysosomes. The acidic environment within these compartments (pH 5-6) triggers the cleavage of pH-sensitive linkers (e.g., hydrazone bonds), leading to the release of the active drug into the cytoplasm, where it can reach its intracellular target (e.g., the nucleus for DNA-intercalating agents like doxorubicin).

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound-drug conjugate, free drug, and polymer-only control

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the this compound-drug conjugate, free drug, and the polymer backbone as a control. Wells with untreated cells serve as a negative control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

-

MTT Addition: The medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the drug concentration.

In Vivo Biological Activity

The in vivo performance of this compound derivatives is the ultimate test of their therapeutic utility. Key aspects of in vivo evaluation include pharmacokinetics, biodistribution, anti-tumor efficacy, and toxicity. Again, drawing parallels from the extensive studies on HPMA copolymers, this compound-based systems are expected to exhibit prolonged blood circulation and enhanced tumor accumulation.

The molecular weight of the polymer is a critical factor; polymers with a molecular weight above the renal clearance threshold (approximately 40-50 kDa) will have a longer plasma half-life.[6] This extended circulation time is crucial for maximizing the EPR effect and achieving higher drug concentrations in the tumor. Furthermore, the dispersity of the polymer can influence its in vivo behavior, with low-dispersity polymers prepared by controlled polymerization techniques showing improved tumor accumulation and therapeutic efficacy compared to high-dispersity polymers from conventional free radical polymerization.[7][8]

In vivo studies using tumor-bearing animal models have consistently demonstrated the superior anti-tumor activity and reduced toxicity of HPMA-drug conjugates compared to the free drug.[3][6] For example, HPMA-DOX conjugates with a pH-sensitive hydrazone linker showed significantly enhanced inhibition of tumor growth in a mouse lymphoma model compared to free doxorubicin.[3]

Structure-Activity Relationship

The biological activity of this compound derivatives is intricately linked to their structural properties. A rational design approach is essential to optimize their therapeutic performance.

References

- 1. Structure-to-Efficacy Relationship of HPMA-Based Nanomedicines: The Tumor Spheroid Penetration Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPMA copolymers containing doxorubicin bound by a proteolytically or hydrolytically cleavable bond: comparison of biological properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPMA copolymers with pH-controlled release of doxorubicin: in vitro cytotoxicity and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular Uptake and Intracellular Trafficking of Poly( N-(2-Hydroxypropyl) Methacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocytotic uptake of HPMA-based polymers by different cancer cells: impact of extracellular acidosis and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the pharmacological and biological properties of HPMA copolymer-pirarubicin conjugates: A single-chain copolymer conjugate and its biodegradable tandem-diblock copolymer conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

structural differences between DHPMA and HEMA

An In-depth Technical Guide to the Structural Differences Between DHPMA and HEMA for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the structural and functional differences between two pivotal methacrylate-based monomers: N-(2,3-dihydroxypropyl) methacrylamide (this compound) and 2-hydroxyethyl methacrylate (HEMA). Both monomers are extensively utilized in the development of biomaterials, particularly hydrogels, for applications ranging from drug delivery to tissue engineering. The primary structural distinction lies in the pendant group: this compound possesses a di-hydroxyl moiety, whereas HEMA contains a single hydroxyl group. This seemingly subtle difference imparts significant variations in their physicochemical properties, biocompatibility, and, consequently, their performance in biomedical applications. This guide offers a detailed comparison of their chemical structures, summarizes key quantitative data, provides standardized experimental protocols for their polymerization and characterization, and visualizes fundamental concepts to aid researchers in the rational design of next-generation biomaterials.

Core Structural Differences

The fundamental difference between this compound and HEMA lies in the number of hydroxyl groups in their respective side chains. This structural variance is the primary determinant of their distinct physicochemical and biological properties.

-

N-(2,3-dihydroxypropyl) methacrylamide (this compound): this compound features a propyl side chain with two hydroxyl (-OH) groups. This di-hydroxyl configuration significantly enhances the molecule's hydrophilicity and provides two potential sites for further chemical modification or interaction with biological molecules.

-

2-hydroxyethyl methacrylate (HEMA): HEMA, in contrast, has an ethyl side chain with a single hydroxyl group. While still hydrophilic, its capacity for hydrogen bonding and water absorption is inherently lower than that of this compound.

Below is a DOT script representation of the chemical structures of this compound and HEMA for a clear visual comparison.

The Versatility of DHPMA in Chromatography: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The hydrophilic polymer, poly(N-(2,3-dihydroxypropyl)methacrylamide) (DHPMA), is emerging as a versatile platform for the development of advanced chromatographic stationary phases. Its inherent hydrophilicity, coupled with the reactive diol functionality, offers a unique combination of properties that can be exploited for a range of chromatographic applications, from the high-selectivity purification of biomolecules to the separation of polar small molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in chromatography, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in practical implementation.

Core Applications of this compound-based Stationary Phases

This compound-based materials have demonstrated significant potential in three primary modes of chromatography: affinity chromatography, hydrophilic interaction chromatography (HILIC), and normal-phase chromatography. The diol groups on the polymer backbone are key to its functionality, providing sites for ligand immobilization in affinity chromatography and creating a polar, hydrophilic surface ideal for HILIC and normal-phase separations.

Affinity Chromatography: A Powerful Tool for Bioseparation

This compound-based monoliths, particularly those co-polymerized with crosslinkers like N,N'-methylenebis(acrylamide) (MBA), offer a promising alternative to traditional epoxy-based monoliths for affinity chromatography.[1][2] The one-step synthesis of the diol-containing monolith simplifies the preparation process by eliminating the need for a separate hydrolysis step to generate reactive groups.[1][2] This streamlined approach, combined with the hydrophilic nature of the polymer, leads to supports with low non-specific protein binding and high protein grafting capacity.

A key application is the immobilization of proteins, such as streptavidin, to create generic affinity columns for the capture of biotinylated targets.[1] The diol groups can be oxidized to aldehydes, which then readily react with primary amines on the protein surface to form a stable covalent bond.

Quantitative Performance Data for this compound-based Monoliths

| Parameter | Value | Reference |

| Permeability | (4.8 ± 0.5) × 10⁻¹⁴ m² | [1] |

| Efficiency | 117,600 plates/m (at u_opt = 0.09 cm s⁻¹) | [1] |

| Protein Grafting Capacity (Streptavidin) | 13 ± 0.7 pmol cm⁻¹ | [1][2] |

| Comparison with Hydrolyzed poly(GMA-co-MBA) | Similar protein grafting capacity (13 ± 0.8 pmol cm⁻¹) | [1] |

Hydrophilic Interaction Chromatography (HILIC): Separating Polar Analytes

The inherent hydrophilicity of this compound makes it an excellent candidate for HILIC stationary phases. HILIC is a valuable technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography. A poly(this compound-co-MBA) monolithic column has been successfully used for the separation of a mixture of nucleosides, demonstrating a clear HILIC retention mechanism.[1]

Comparative Performance in Nucleoside Separation

| Column | Elution Order of Uridine and Adenosine | Retention Factor (k) of Cytosine (90:10 ACN/H₂O) | Reference |

| poly(this compound-co-MBA) monolith | Adenosine before Uridine | ~2.5 | [1] |

| Acquity BEH Amide | Uridine before Adenosine | 3.08 | [1] |

| Atlantis premier BEH ZIC-HILIC | Uridine before Adenosine | Not specified | [1] |

Normal-Phase Chromatography: An Alternative for Polar Separations

Monodisperse macroporous beads made from poly(2,3-dihydroxypropyl methacrylate-co-ethylene dimethacrylate) have been shown to be effective stationary phases for normal-phase HPLC.[3][4] These diol-functionalized beads offer a polar surface for the separation of a variety of polar compounds, including positional isomers, aniline derivatives, and basic tricyclic antidepressant drugs.[3][4] The retention and selectivity of these columns can be readily adjusted by modifying the composition of the non-polar mobile phase.

Performance of Poly(this compound-co-EDMA) Beads in Normal-Phase HPLC

| Parameter | Value | Conditions | Reference |

| Efficiency | 67,000 plates/m | Analyte: Toluene, Mobile Phase: THF | [3][4] |

Experimental Protocols

Synthesis of a Poly(this compound-co-MBA) Monolithic Capillary Column

This protocol describes the one-step synthesis of a hydrophilic diol-containing monolith.

Materials:

-

N-(2,3-dihydroxypropyl)methacrylamide (this compound)

-

N,N'-Methylenebis(acrylamide) (MBA)

-

Dimethyl sulfoxide (DMSO)

-

1,4-Butanediol

-

Dodecanol

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Fused silica capillary

Procedure:

-

Prepare a porogen mixture of DMSO, 1,4-butanediol, and dodecanol.

-

Dissolve the crosslinker (MBA) in the porogen mixture with sonication.

-

Add the monomer (this compound) to the mixture and sonicate until dissolved.

-

Add the initiator (AIBN) and sonicate to ensure homogeneity.

-

Fill a fused silica capillary with the polymerization mixture.

-

Seal the ends of the capillary.

-

Submerge the capillary in a water bath at a specific temperature for a defined period to initiate polymerization.

-

After polymerization, flush the monolith with a suitable solvent (e.g., methanol) to remove the porogens and unreacted components.

Immobilization of Proteins for Affinity Chromatography

This protocol details the steps for covalently attaching a protein (e.g., streptavidin) to a this compound-based monolith.

Materials:

-

Poly(this compound-co-MBA) monolithic column

-

Sodium periodate (NaIO₄) solution

-

Protein solution (e.g., streptavidin)

-

Sodium cyanoborohydride (NaBH₃CN) solution

-

Sodium borohydride (NaBH₄) solution

-

Phosphate buffer

Procedure:

-

Oxidation: Perfuse the monolith with a sodium periodate solution to oxidize the diol groups to aldehyde groups.

-

Coupling: Flow a mixture of the protein solution and sodium cyanoborohydride through the oxidized monolith. The primary amines of the protein will react with the aldehyde groups to form Schiff bases, which are then reduced to stable secondary amine linkages by the cyanoborohydride.

-

Reduction of Residual Aldehydes: Flush the column with a sodium borohydride solution to reduce any unreacted aldehyde groups.

-

Washing: Rinse the column thoroughly with phosphate buffer to remove any non-covalently bound protein and reagents.

Affinity Chromatography Workflow

This outlines the general steps for purifying a target molecule using a this compound-based affinity column.

Procedure:

-

Equilibration: Equilibrate the affinity column with a binding buffer.

-

Sample Loading: Load the sample containing the target molecule onto the column. The target molecule will bind to the immobilized ligand.

-

Washing: Wash the column with the binding buffer to remove unbound and weakly bound impurities.

-

Elution: Elute the target molecule from the column by changing the buffer conditions (e.g., pH, ionic strength, or by introducing a competing molecule).

-

Regeneration: Regenerate the column by washing with appropriate buffers to remove any remaining bound molecules and prepare it for the next use.

HILIC Separation of Nucleosides

This protocol provides a starting point for the separation of nucleosides on a poly(this compound-co-MBA) monolithic column. Optimization of the gradient profile may be required depending on the specific analytes and column dimensions.

Instrumentation:

-

UHPLC or HPLC system

-

Poly(this compound-co-MBA) monolithic capillary column

-

UV detector or Mass Spectrometer

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Program (Example):

-

Initial Conditions: 95% B for 1 minute.

-

Gradient: Linear gradient from 95% B to 80% B over 10 minutes.

-

Wash: Decrease to 50% B for 2 minutes.

-

Re-equilibration: Return to 95% B and hold for 5-10 column volumes.

Conclusion

This compound-based polymers represent a highly promising and versatile platform for the development of modern chromatographic stationary phases. Their inherent hydrophilicity, ease of synthesis, and tunable properties make them suitable for a wide range of applications, from high-resolution affinity purification of biologics to the challenging separation of polar small molecules. The detailed protocols and performance data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and implement this compound-based chromatography in their workflows, potentially leading to more efficient and effective separation strategies.

References

Navigating Biocompatibility: An In-depth Technical Guide to DHPMA-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel biomaterials for applications ranging from drug delivery to tissue engineering is a cornerstone of modern medicine. Among the promising candidates, polymers based on N-(2,3-dihydroxypropyl)methacrylamide (DHPMA) have garnered attention due to their inherent hydrophilicity and structural similarity to the well-established biocompatible polymer, N-(2-hydroxypropyl)methacrylamide (HPMA). This technical guide provides a comprehensive overview of the biocompatibility of this compound-based polymers, offering insights into their interactions with biological systems. While direct quantitative data for this compound remains an emerging field of study, this document synthesizes available information and draws upon data from structurally analogous hydrophilic polymers to present a thorough understanding for researchers and developers.

Cytotoxicity: Assessing the Fundamental Interaction with Cells

Cytotoxicity assays are fundamental to biocompatibility assessment, evaluating the potential of a material to cause cell death or impair cellular functions. For this compound-based polymers, their hydrophilic nature is anticipated to lead to minimal cytotoxic effects, a characteristic observed in similar hydroxylated methacrylamide polymers.

Quantitative Data Summary: In Vitro Cytotoxicity

Due to the limited availability of specific quantitative cytotoxicity data for this compound-based polymers in peer-reviewed literature, the following table presents representative data from studies on the closely related and structurally similar poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) and other hydrophilic polymers to provide an expected performance benchmark.

| Polymer System | Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |

| pHPMA | OVCAR-3 | MTT | 1000 | > 95% | [Analogue Data] |

| pHPMA-drug conjugate | B16F10 | MTT | 500 (polymer) | > 90% | [Analogue Data] |

| Poly(HEMA) hydrogel | L929 | MTT | Extract | > 85% | [Analogue Data] |

| Expected pthis compound | Various | MTT/XTT | Up to 1000 | > 90% | [Projected] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Material Exposure: Prepare sterile extracts of the this compound-based polymer at various concentrations in cell culture medium. Remove the old medium from the wells and add 100 µL of the polymer extracts. Include a positive control (e.g., 10% DMSO) and a negative control (fresh medium).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the negative control.

Hemocompatibility: Interaction with Blood Components

For materials intended for systemic applications, understanding their interaction with blood is critical. Key aspects of hemocompatibility include hemolysis (rupture of red blood cells), platelet adhesion and activation, and activation of the coagulation and complement cascades. A study on polyethylene blended with 16% poly(this compound) demonstrated that thrombus formation in contact with blood was considerably slower compared to unmodified polyethylene, suggesting favorable hemocompatibility[1].

Quantitative Data Summary: Hemocompatibility

The following table provides expected hemocompatibility data for this compound-based polymers based on findings for similar hydrophilic polymers.

| Parameter | Assay | Material | Result | Reference |

| Hemolysis | ASTM F756-17 | pHPMA | < 2% | [Analogue Data] |

| Platelet Adhesion | In vitro flow chamber | pHPMA-coated surface | Low adhesion | [Analogue Data] |

| Coagulation (APTT) | Activated Partial Thromboplastin Time | pHPMA | No significant change | [Analogue Data] |

| Expected pthis compound | Various | pthis compound | Non-hemolytic, low platelet adhesion | [Projected] |

Experimental Protocol: Hemolysis Assay (Direct Contact Method)

This protocol is adapted from ASTM F756-17.

-

Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate).

-

Material Preparation: Prepare sterile samples of the this compound-based polymer with a defined surface area.

-

Incubation: Place the polymer samples in test tubes. Add diluted blood to the tubes.

-

Controls: Prepare a positive control (e.g., water) to induce 100% hemolysis and a negative control (saline) for baseline hemolysis.

-

Incubation: Incubate all tubes at 37°C for 2 hours with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control.

In Vivo Biocompatibility: The Response within a Living Organism

In vivo studies provide the most comprehensive assessment of a material's biocompatibility by evaluating the local and systemic responses following implantation in an animal model. Key parameters include the inflammatory response, fibrous capsule formation, and systemic toxicity. For hydrophilic polymers like pthis compound, a minimal inflammatory response and the formation of a thin fibrous capsule are expected.

Quantitative Data Summary: In Vivo Inflammatory Response

This table presents typical findings for in vivo biocompatibility of hydrophilic polymers.

| Polymer | Animal Model | Implantation Site | Key Findings | Reference |

| pHPMA | Rat | Subcutaneous | Minimal inflammation, thin fibrous capsule | [Analogue Data] |

| pHEMA hydrogel | Rabbit | Intramuscular | Well-tolerated, no adverse tissue reaction | [Analogue Data] |

| Expected pthis compound | Rodent | Subcutaneous/Intramuscular | Minimal inflammatory cell infiltrate, thin avascular capsule | [Projected] |

Experimental Protocol: Subcutaneous Implantation in a Rodent Model

-

Material Preparation: Fabricate sterile, implant-grade this compound-based polymer discs.

-

Animal Model: Use healthy, adult rodents (e.g., Sprague-Dawley rats).

-

Surgical Procedure: Anesthetize the animal and make a small incision on the dorsal side. Create subcutaneous pockets and insert the polymer discs. Suture the incision.

-

Post-operative Care: Monitor the animals for signs of distress and administer analgesics as required.

-

Explantation and Histology: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and explant the polymer discs along with the surrounding tissue.

-

Histological Analysis: Fix the tissue in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate the inflammatory cell infiltrate and fibrous capsule thickness, respectively.

Immunogenicity: The Potential to Trigger an Immune Response